molecular formula C12H16BrNO3 B443773 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime CAS No. 494858-86-5

2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime

Cat. No.: B443773
CAS No.: 494858-86-5
M. Wt: 302.16g/mol
InChI Key: AKQFQYFSADETBO-VGOFMYFVSA-N
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Preparation Methods

The synthesis of 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime typically involves the following steps:

    Ethoxylation and Isopropoxylation: The addition of ethoxy and isopropoxy groups to the benzaldehyde ring.

    Oximation: The conversion of the aldehyde group to an oxime group.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile or nitro compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or alcohols). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime can be compared with other similar compounds, such as:

The presence of the bromine, ethoxy, and isopropoxy groups in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

(NE)-N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-4-16-11-5-9(7-14-15)10(13)6-12(11)17-8(2)3/h5-8,15H,4H2,1-3H3/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQFQYFSADETBO-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=NO)Br)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=N/O)Br)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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